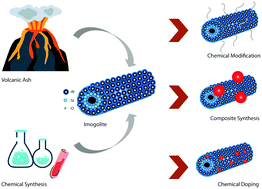Imogolite: a nanotubular aluminosilicate: synthesis, derivatives, analogues, and general and biological applications
Materials Chemistry Frontiers Pub Date: 2021-07-08 DOI: 10.1039/D1QM00617G
Abstract
Imogolite is an aluminosilicate mineral originally found in volcanic ash derived soils. Through the use of chemical synthesis methods this mineral has been successfully synthesized and a number of modified similar nanomaterials have also been produced. Due to its nanotubular arrangement this mineral shows a similar structure to carbon nanotubes and as such has been investigated for possible applications in a range of fields like polymer composites, gas storage, adsorption and catalysis. This review will start with an introduction to the basic characteristics of imogolite, followed by the synthetic methods of production, techniques for the production of composite and hybrid materials, characterization, potential applications, and, finally, biological applications, focusing particularly on composites with biological molecules and interactions with living cells as well as toxicological activity.

Recommended Literature
- [1] Building biomimetic membrane at a goldelectrode surface
- [2] Bullet-like microstructured nickel ammonium phosphate/graphene foam composite as positive electrode for asymmetric supercapacitors
- [3] Calix[4]arene crown-4 ether modified glassy carbon electrode for electrochemical determination of norepinephrine
- [4] Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro
- [5] Atomic-absorption determination of mercury in geological materials by flame and carbon-rod atomisation after solvent extraction and using co-extracted silver as a matrix modifier
- [6] C8–H bond activation vs. C2–H bond activation: from naphthyl amines to lactams†
- [7] Centrifugo-pneumatic sedimentation, re-suspension and transport of microparticles†
- [8] Cell-penetrating peptides as delivery vehicles for biology and medicine
- [9] Butyric acid inhibits oxidative stress and inflammation injury in calcium oxalate nephrolithiasis by targeting CYP2C9
- [10] Can the tricyanomethanide anion improve CO2 absorption by acetate-based ionic liquids?†

Journal Name:Materials Chemistry Frontiers
research_products
-
CAS no.: 163496-23-9
-
CAS no.: 1257223-69-0
-
CAS no.: 63690-13-1









